N-(2-fluoro-5-methylphenyl)thian-4-amine
Description
N-(2-Fluoro-5-methylphenyl)thian-4-amine is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (C₄H₉NS) substituted with an amine group at the 4-position. The phenyl ring attached to the amine is further functionalized with a fluorine atom at the 2-position and a methyl group at the 5-position. Its synthesis likely involves nucleophilic substitution or coupling reactions between a thian-4-amine derivative and a substituted phenyl halide, similar to methods described for structurally related compounds .
Properties
Molecular Formula |
C12H16FNS |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16FNS/c1-9-2-3-11(13)12(8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
KFXJIPCXGUMXSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2CCSCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-methylphenyl)thian-4-amine typically involves the reaction of 2-fluoro-5-methylphenylamine with thian-4-amine under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-methylphenyl)thian-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-fluoro-5-methylphenyl)thian-4-one, while reduction may produce this compound derivatives with additional hydrogen atoms .
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)thian-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Analysis of this compound and Analogues
*Calculated based on structural formula.
Research Findings and Trends
- Substituent Effects : Fluorine and methyl groups enhance metabolic stability and binding affinity in kinase inhibitors (e.g., ABT-869) .
- Heterocycle Impact : Thiane and thiazole cores influence solubility and conformational flexibility. Thiane derivatives may offer improved bioavailability compared to bulkier scaffolds .
- Synthetic Challenges : Bromo-fluoro derivatives (e.g., ) require precise halogenation steps, while ethenesulfonamides () involve multi-step coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
